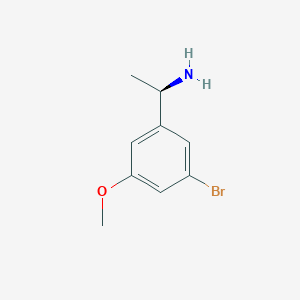![molecular formula C28H63ClN4 B14019682 N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine CAS No. 20224-27-5](/img/structure/B14019682.png)
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple propylamine groups, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Step 1: React butane-1,4-diamine with dipropylamine in a solvent such as methanol or ethanol.
Step 2: Add a catalyst like palladium on carbon to facilitate the reaction.
Step 3: Maintain the reaction mixture at a temperature of around 80-100°C for several hours.
Step 4: Purify the product using techniques like distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the propylamine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various halides or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Aplicaciones Científicas De Investigación
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine stands out due to its multiple propylamine groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
20224-27-5 |
|---|---|
Fórmula molecular |
C28H63ClN4 |
Peso molecular |
491.3 g/mol |
Nombre IUPAC |
N,N'-bis[3-(dipropylamino)propyl]-N,N'-dipropylbutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C28H62N4.ClH/c1-7-17-29(18-8-2)25-15-27-31(21-11-5)23-13-14-24-32(22-12-6)28-16-26-30(19-9-3)20-10-4;/h7-28H2,1-6H3;1H |
Clave InChI |
ZLYKZIPSVWXEMD-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCN(CCC)CCCCN(CCC)CCCN(CCC)CCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
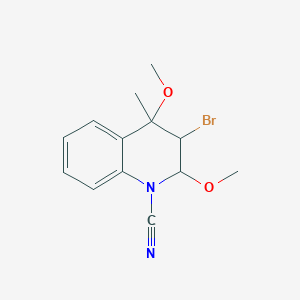

![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
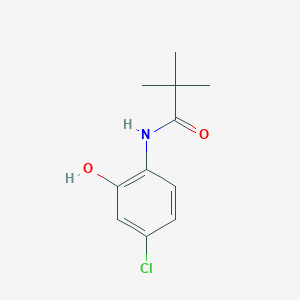

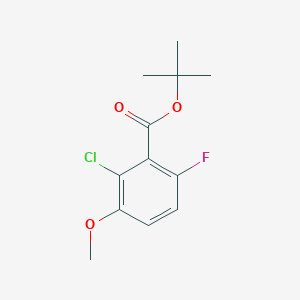
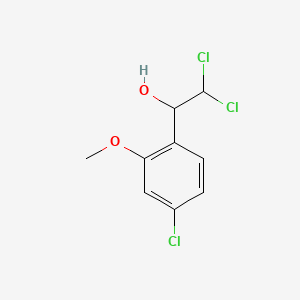
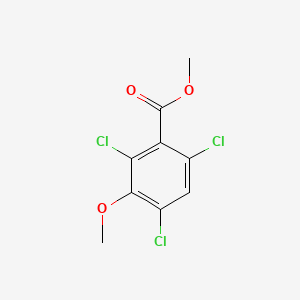
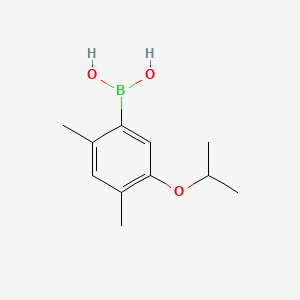
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
